molecular formula C20H27Cl4NO3 B13786674 Benzoic acid, 2,3,4,5-tetrachloro-6-[(dihexylamino)carbonyl]- CAS No. 67905-38-8

Benzoic acid, 2,3,4,5-tetrachloro-6-[(dihexylamino)carbonyl]-

Cat. No.: B13786674
CAS No.: 67905-38-8
M. Wt: 471.2 g/mol
InChI Key: DOVOIHLVRGFQDQ-UHFFFAOYSA-N
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Description

Benzoic acid, 2,3,4,5-tetrachloro-6-[(dihexylamino)carbonyl]- (hereafter referred to as the "target compound") is a tetrachlorinated benzoic acid derivative featuring a dihexylamino carbonyl substituent at the 6-position. The structure comprises:

  • A benzoic acid backbone (C₇H₆O₂) with four chlorine atoms at positions 2, 3, 4, and 5.
  • A 6-position carbonyl group bonded to a dihexylamine group [(C₆H₁₃)₂N], contributing significant hydrophobicity.

Molecular Formula: C₂₀H₂₈Cl₄NO₃ Molecular Weight: ~472.3 g/mol. The tetrachlorination enhances electron-withdrawing effects, while the bulky dihexylamino group imparts lipophilicity, influencing applications in surfactants, agrochemicals, or polymer additives .

Properties

CAS No.

67905-38-8

Molecular Formula

C20H27Cl4NO3

Molecular Weight

471.2 g/mol

IUPAC Name

2,3,4,5-tetrachloro-6-(dihexylcarbamoyl)benzoic acid

InChI

InChI=1S/C20H27Cl4NO3/c1-3-5-7-9-11-25(12-10-8-6-4-2)19(26)13-14(20(27)28)16(22)18(24)17(23)15(13)21/h3-12H2,1-2H3,(H,27,28)

InChI Key

DOVOIHLVRGFQDQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(CCCCCC)C(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves multi-step organic transformations starting from appropriately substituted benzoic acid or benzoyl derivatives. The key steps generally include:

Chlorination of Benzoic Acid Derivatives

Tetrachlorination of benzoic acid derivatives is commonly achieved using electrophilic aromatic substitution reactions with chlorine gas or chlorinating agents such as sulfuryl chloride (SO2Cl2) under controlled conditions. The presence of the carboxyl group directs substitution to the ortho and para positions, facilitating chlorination at the 2,3,4,5-positions.

Typical reaction conditions include:

Parameter Conditions
Chlorinating Agent Cl2 gas or SO2Cl2
Catalyst FeCl3 or AlCl3 (Lewis acids)
Solvent Carbon tetrachloride or chloroform
Temperature 0–50 °C
Reaction Time Several hours depending on scale

Formation of the Dihexylamino Carbonyl Group

The dihexylamino carbonyl moiety is introduced via an amide coupling reaction between the tetrachlorobenzoic acid intermediate and dihexylamine. This step typically uses carbodiimide-based coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxyl group for nucleophilic attack by the amine.

Typical amide coupling conditions:

Parameter Conditions
Coupling Reagent DCC or EDC
Base N,N-Diisopropylethylamine (DIPEA) or triethylamine
Solvent Dichloromethane (DCM) or dimethylformamide (DMF)
Temperature 0–25 °C
Reaction Time 12–24 hours

Purification and Characterization

After synthesis, purification is typically performed by recrystallization or chromatographic techniques such as preparative high-performance liquid chromatography (HPLC). The compound’s purity and identity are confirmed by spectroscopic methods (NMR, IR, MS) and chromatographic analysis.

A notable method for analytical and preparative separation of this compound uses reverse phase HPLC with acetonitrile-water-phosphoric acid mobile phase systems. For mass spectrometry compatibility, phosphoric acid is replaced with formic acid.

Research Findings and Analytical Data

Chromatographic Behavior

Benzoic acid, 2,3,4,5-tetrachloro-6-[(dihexylamino)carbonyl]- shows good retention and resolution on Newcrom R1 HPLC columns using reverse phase conditions. The compound’s lipophilic dihexylamino substituent and multiple chloro groups contribute to its chromatographic properties, making it suitable for impurity isolation and pharmacokinetic studies.

Stability and Reactivity

The tetrachlorination confers enhanced chemical stability to the aromatic ring against further electrophilic substitution, while the amide linkage is stable under neutral to mildly acidic/basic conditions. However, strong nucleophiles or hydrolytic conditions may cleave the amide bond.

Summary Table of Preparation Steps

Step Description Reagents/Conditions Outcome
1. Tetrachlorination Electrophilic substitution on benzoic acid Cl2 gas, FeCl3, CCl4, 0–50 °C 2,3,4,5-tetrachlorobenzoic acid
2. Amide coupling Coupling with dihexylamine DCC/EDC, DIPEA, DCM/DMF, 0–25 °C Benzoic acid, 2,3,4,5-tetrachloro-6-[(dihexylamino)carbonyl]-
3. Purification Recrystallization or preparative HPLC Reverse phase HPLC, MeCN/H2O/acid Pure target compound

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2,3,4,5-tetrachloro-6-[(dihexylamino)carbonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrachlorobenzoic acid, while reduction can produce tetrachlorobenzyl alcohol .

Scientific Research Applications

Benzoic acid, 2,3,4,5-tetrachloro-6-[(dihexylamino)carbonyl]- is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of benzoic acid, 2,3,4,5-tetrachloro-6-[(dihexylamino)carbonyl]- involves its interaction with molecular targets such as enzymes and proteins. The compound’s chlorinated structure allows it to form strong interactions with these targets, leading to inhibition or modulation of their activity. The dihexylamino carbonyl group enhances its binding affinity and specificity .

Comparison with Similar Compounds

Substituent Groups and Structural Variations

The target compound’s properties are shaped by its substituents. Below is a comparison with structurally related compounds:

Compound Name Substituent Key Structural Features
Target Compound Dihexylamino carbonyl Hydrophobic aliphatic chains; enhances lipophilicity
TCCBM () Cyano (-CN) Polar group; increases reactivity in pigments
Compound Tridecafluorohexyl sulfonyloxy Perfluorinated chain; confers thermal/chemical resistance
Compound 2-Methylimidazole Heterocyclic amine; potential chelating properties
Compound Tetrabromo xanthene Fluorescent moiety; used in dyes
Compounds Perfluoroalkyl sulfonate (PFAS) Electron-withdrawing; high environmental persistence

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) LogP (Predicted) Key Properties
Target Compound C₂₀H₂₈Cl₄NO₃ 472.3 ~5.5* High lipophilicity, low water solubility
TCCBM () C₈H₃Cl₄NO₂ 286.8 ~2.8 Polar; used in Pigment Yellow 110
Compound C₁₂H₆Cl₄N₂O₃ 367.99 2.96 Moderate hydrophobicity; HPLC applications
Compound C₁₉H₆Cl₄F₁₃NO₆S ~817.2 ~7.0 Flame retardant; thermal stability
Compound C₂₀H₇Cl₄F₁₃KNO₆S 817.21 N/A PFAS-related; environmental persistence

*Estimated based on substituent contributions.

Environmental and Toxicological Profiles

  • Target Compound: Chlorinated aromatic core raises toxicity concerns; dihexylamino group may enhance biodegradability.
  • PFAS Derivatives () : Persistent in environment; bioaccumulative .
  • TCCBM () : Cyanide release under degradation poses risks .

Biological Activity

Benzoic acid, 2,3,4,5-tetrachloro-6-[(dihexylamino)carbonyl]- (CAS Number: 67905-38-8) is a chlorinated derivative of benzoic acid with significant biological activity. This compound has garnered attention for its potential applications in various fields including pharmaceuticals and agriculture due to its antimicrobial properties and effects on protein degradation systems.

  • Molecular Formula : C20_{20}H27_{27}Cl4_{4}NO3_{3}
  • Molecular Weight : 471.25 g/mol
  • Density : 1.273 g/cm³
  • Boiling Point : 598.5°C at 760 mmHg
  • LogP : 6.97

Biological Activity Overview

The biological activity of benzoic acid derivatives has been extensively studied, particularly focusing on their antimicrobial and cytotoxic properties. The compound exhibits notable effects on various biological systems.

Antimicrobial Activity

Research indicates that benzoic acid derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance:

  • Moderate Antibacterial Activity : Studies have shown that compounds similar to benzoic acid, including this tetrachloro derivative, exhibit moderate antibacterial effects against strains such as Staphylococcus aureus and Enterococcus faecium with minimum biofilm eradication concentration (MBEC) values around 125 µg/mL .

Protein Degradation Pathways

Recent studies have highlighted the role of benzoic acid derivatives in promoting protein degradation pathways:

  • Ubiquitin-Proteasome Pathway (UPP) : This pathway is crucial for cellular protein turnover. The tetrachloro derivative has been shown to enhance the activity of proteasomal enzymes significantly .
  • Autophagy-Lysosome Pathway (ALP) : The compound also promotes autophagy, which is essential for cellular homeostasis and response to stress .

Case Studies

  • In Silico Studies : In a study evaluating the binding affinity of various benzoic acid derivatives to cathepsins B and L, it was found that the tetrachloro derivative showed promising interactions, suggesting potential as a therapeutic agent targeting these enzymes .
  • Cytotoxicity Assessments : In toxicity assays using Daphnia magna, the compound exhibited varying degrees of toxicity; however, it was noted that modifications in its structure could lead to reduced toxicity while maintaining biological activity .

Research Findings and Tables

PropertyValue
CAS Number67905-38-8
Molecular Weight471.25 g/mol
Antibacterial ActivityModerate against E. faecium and S. aureus (MBEC = 125 µg/mL)
UPP ActivationSignificant enhancement
ALP ActivationPromotes autophagy

Q & A

Q. What chromatographic methods are recommended for isolating and analyzing this compound?

Reverse-phase HPLC using a Newcrom R1 column (low silanol activity) with a mobile phase of acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) is effective for separation and purity assessment. For high-throughput applications, 3 µm particle columns enable faster UPLC runs. This method is scalable for preparative impurity isolation and pharmacokinetic studies .

Q. How can the crystal structure of this compound be determined?

The SHELX system (e.g., SHELXL for refinement, SHELXS/D for structure solution) is widely used for small-molecule crystallography. SHELXL accommodates high-resolution data and twinned crystals, while SHELXD/E pipelines enable robust experimental phasing. These tools are critical for resolving complex chlorinated/fluorinated substituent arrangements .

Q. What spectroscopic techniques are suitable for characterizing its functional groups?

  • Mass spectrometry (MS): Prioritize GC-APCI-MS to preserve molecular ions for accurate identification of isotopic clusters and decomposition products (e.g., chlorofluoro derivatives) .
  • NMR: Analyze chlorinated aromatic protons (δ 7.5–8.5 ppm) and dihexylamino carbonyl groups (δ 3.0–3.5 ppm for N-CH2).

Advanced Research Questions

Q. How can contradictions in mass spectral data for thermal decomposition products be resolved?

Use computational prioritization strategies (e.g., isotopic cluster analysis) combined with GC-APCI-MS to distinguish between degradation byproducts and synthetic intermediates. Zhang et al. identified 191 clusters in dust samples, including brominated/polychlorinated derivatives, by correlating spectral data with environmental persistence profiles .

Q. What regulatory considerations apply to perfluoroalkyl sulfonate derivatives of this compound?

Under 40 CFR § 721.9582 , perfluoroalkyl sulfonates (e.g., monopotassium salts with heptadecafluorooctyl groups) are classified as significant new uses, requiring EPA reporting. Environmental monitoring mandates LC-MS/MS or HPLC-UV to detect trace residues in water/soil matrices .

Q. How can researchers assess the environmental persistence of this compound’s fluorinated analogs?

  • LogP analysis: The compound’s logP of 2.96 () suggests moderate hydrophobicity, but perfluoroalkyl chains (e.g., tridecafluorohexyl in ) increase bioaccumulation potential.
  • Degradation studies: Accelerated thermal decomposition experiments (e.g., 200–300°C) coupled with GC-MS can identify stable intermediates like chlorofluoro xanthene derivatives .

Q. What strategies optimize synthetic yield while minimizing halogenated byproducts?

  • Reaction design: Use anhydrous conditions to prevent hydrolysis of the dihexylamino carbonyl group.
  • Byproduct monitoring: Employ HPLC () to track 2,3,4,5-tetrachloro-6-(dihydroxybenzoyl)benzoic acid (SBBA) or brominated resorcinol, which are regulated impurities in color additives (21 CFR 74.1327) .

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